
Amorfrutin B
Vue d'ensemble
Description
Amorfrutin B is a naturally occurring selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARγM) isolated from edible parts of legumes such as Glycyrrhiza foetida and Amorpha fruticosa. It exhibits nanomolar binding affinity for PPARγ (Ki = 19 nM), comparable to the synthetic PPARγ agonist rosiglitazone (RGZ; Ki = 7 nM) . Unlike thiazolidinediones (TZDs), this compound acts as a partial agonist, selectively modulating PPARγ activity without inducing adverse effects such as weight gain, hepatic steatosis, or osteoporosis . Preclinical studies highlight its potent glucose-lowering, insulin-sensitizing, and anti-inflammatory properties, making it a promising candidate for treating metabolic disorders and neurodegenerative conditions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale d'Amorfrutin B implique une approche biomimétique à partir de la 2,2,6-triméthyl-4H-1,3-dioxin-4-one. L'étape clé de la synthèse est une cascade de migration-décarboxylation-cycloaromatisation de geranyle hautement régiosélective catalysée par le palladium . Cette méthode permet de construire efficacement le squelette de geranylbibenzyle, qui est un motif courant dans de nombreux produits naturels.
Méthodes de production industrielle : La production industrielle d'this compound implique généralement l'extraction et la purification à partir de la plante Amorpha fruticosa. Le processus comprend l'extraction par solvant, la séparation chromatographique et la cristallisation pour obtenir de l'this compound pur. Les progrès de la biologie synthétique et de l'ingénierie métabolique pourraient offrir des méthodes de production alternatives à l'avenir.
Analyse Des Réactions Chimiques
Types de réactions : Amorfrutin B subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire différents groupes fonctionnels sur le cycle aromatique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome, le chlore et les agents nitrants sont employés en conditions acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers composés aromatiques substitués.
Applications De Recherche Scientifique
Neuroprotective Properties
Amorfrutin B is recognized for its neuroprotective effects, particularly against hypoxia and ischemia-induced neuronal damage. Research indicates that this compound functions as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in cellular survival and metabolism.
Case Study: Stroke Models
In a study involving mouse models of stroke, this compound was administered six hours post-injury. The results demonstrated a marked reduction in neuronal apoptosis and improved mitochondrial integrity, suggesting its potential as a therapeutic agent for stroke treatment .
Metabolic Disease Management
This compound has also shown promise in managing metabolic diseases such as insulin resistance and type 2 diabetes. Its ability to selectively activate PPARγ without the adverse effects associated with traditional thiazolidinedione (TZD) drugs positions it as a safer alternative.
Key Findings
- Insulin Sensitivity Improvement : In vivo studies on insulin-resistant mice revealed that this compound significantly enhanced insulin sensitivity and glucose tolerance without causing weight gain or fluid retention—common side effects of TZDs .
- Lipid Metabolism Regulation : The compound also positively influences lipid profiles, making it a candidate for addressing metabolic dysregulation associated with obesity and diabetes .
Pharmacological Profile
This compound exhibits a favorable pharmacological profile characterized by:
- High Lipophilicity : This property allows it to cross the blood-brain barrier effectively, making it suitable for central nervous system applications .
- Selective PPARγ Modulation : With low nanomolar binding affinity to PPARγ, this compound selectively modulates receptor activity, enhancing its therapeutic potential while minimizing side effects .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mécanisme D'action
Amorfrutin B exerts its effects primarily through the modulation of the peroxisome proliferator-activated receptor gamma (PPARγ). It acts as a selective modulator of this receptor, influencing gene expression related to inflammation, mitochondrial function, and cellular proliferation . The compound also affects gene methylation and microRNA regulation, contributing to its neuroprotective and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Amorfrutin B vs. Other Amorfrutins
This compound belongs to a family of phenyl terpenoid natural products. Compared to other amorfrutins (e.g., amorfrutin A1 and amorfrutin C), it demonstrates superior PPARγ-binding affinity and selectivity:
- Binding Affinity : this compound binds PPARγ with Ki = 19 nM, 12-fold stronger than amorfrutin A1 (Ki = 230 nM) and significantly stronger than amorfrutin C (weak PPARγ activation) .
- Selectivity : While this compound also binds PPARα (Ki = 2,624 nM) and PPARβ/δ (Ki = 1,782 nM), its efficacy for these isoforms is minimal (3–61% activation), ensuring PPARγ-specific effects .
Table 1. Key Pharmacological Properties of Amorfrutins
Compound | PPARγ Ki (nM) | PPARα/β/δ Activation | Glucose-Lowering Efficacy | Adverse Effects |
---|---|---|---|---|
This compound | 19 | Minimal | ++++ | None reported |
Amorfrutin A1 | 230 | Moderate | ++ | Mild hepatotoxicity |
Amorfrutin C | >1,000 | Weak | + | Antiproliferative effects |
Table 2. In Vivo Comparison of this compound and Rosiglitazone in HFD-Fed Mice
Parameter | This compound (100 mg/kg/day) | Rosiglitazone (4 mg/kg/day) |
---|---|---|
Fasting Glucose Reduction | 25% | 20% |
Plasma Triglycerides | -25% | -25% |
Plasma NEFA | -29% | -40% |
Body Weight Change | -15% | +10–15% |
Liver Toxicity | None | Elevated ALT |
Osteoblastogenesis | No effect | Impaired |
This compound vs. Other Natural PPAR Modulators
- Curcumin : A weak PPARγ activator (EC50 >10 μM) with anti-inflammatory effects but poor bioavailability. This compound exhibits 100-fold greater potency and specificity .
- Resveratrol : Activates PPARγ indirectly via SIRT1. This compound directly binds PPARγ, offering more predictable pharmacokinetics and efficacy .
Unique Advantages of this compound
- Neuroprotection : this compound crosses the blood-brain barrier, reducing hypoxia/ischemia-induced neuronal apoptosis and oxidative stress. It inhibits LDH release by 25–29% in cortical neurons, a feature absent in other amorfrutins or TZDs .
- Liver Protection : Unlike RGZ, this compound lowers plasma ALT levels and suppresses hepatic inflammatory markers (Fabp4, Tnfα) .
- Epigenetic Modulation: Post-treatment with this compound normalizes histone acetylation and DNA methylation in ischemic neurons, enhancing mitochondrial function and energy metabolism .
Activité Biologique
Amorfrutin B, a compound derived from the plant Amorpha fruticosa, has garnered attention for its biological activities, particularly its neuroprotective effects and role as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.
-
Neuroprotection : this compound has been shown to protect neurons from hypoxia and ischemia. In experimental models, it significantly improved neuronal cell viability and mitochondrial integrity when administered up to six hours post-injury. The compound achieves this by:
- Inhibiting Apoptosis : this compound decreases the expression of pro-apoptotic factors like BAX while increasing anti-apoptotic factors such as BCL2, leading to a reduced BAX/BCL2 ratio, which is crucial in preventing cell death during hypoxic conditions .
- Regulating Autophagy : The compound modulates autophagy-related processes, evidenced by changes in the expression levels of autophagy-related genes and proteins .
- PPARγ Modulation : As a selective PPARγ modulator, this compound activates this receptor in a tissue-specific manner, which is believed to contribute to its neuroprotective effects. This selective activation avoids the common side effects associated with full PPARγ agonists, such as weight gain and fluid retention .
- Oxidative Stress Reduction : this compound has demonstrated the ability to inhibit reactive oxygen species (ROS) activity, thereby reducing oxidative stress and DNA damage in neuronal cells subjected to hypoxic and ischemic conditions .
In Vitro Studies
- Cell Viability : In cultured neuronal cells exposed to hypoxia/ischemia, treatment with this compound resulted in a significant reduction in lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound improved cell viability by counteracting the degenerative effects induced by hypoxic conditions .
- Microglial Response : this compound also affects microglial cells, which are critical for the brain's response to injury. It reduces inflammation and modulates mitochondrial function within these cells during hypoxic events .
In Vivo Studies
- Animal Models : Animal studies have shown that this compound improves metabolic parameters in models of insulin resistance and liver disease without adverse effects typical of other PPARγ-targeting drugs. For example, male mice on a high-fat diet exhibited improved insulin sensitivity and glucose tolerance following treatment with this compound .
Case Studies
- Neuroprotective Effects in Stroke Models :
- Potential for Treating Metabolic Disorders :
Data Summary
Study Type | Findings |
---|---|
In Vitro | Reduced LDH release; increased cell viability; modulation of apoptosis and autophagy pathways |
In Vivo | Improved insulin sensitivity; liver protection; neuroprotection in stroke models |
Mechanism | PPARγ modulation; oxidative stress reduction; anti-inflammatory effects on microglia |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying Amorfrutin B in plant materials?
A validated HPLC method with gradient elution (20-min runtime) using UV, HR-ESI-MS, and NMR for structural confirmation is widely employed. External calibration curves for amorfrutins (e.g., AC, AA, AB) ensure accuracy, with peak purity verified via DAD data .
Q. How do experimental designs assess this compound's neuroprotective effects in hypoxia/ischemia models?
Post-treatment paradigms (e.g., 1–5 µM this compound administered during reoxygenation) are common. Metrics include LDH release (cell death), MTT assay (metabolic activity), and qPCR for apoptosis/autophagy markers (e.g., BCL2, BAX). Normoxic controls and ACTB as a stable reference gene are critical for data normalization .
Q. What in vitro models are used to study this compound's anti-inflammatory mechanisms?
Human microglia exposed to hypoxia/ischemia (6 h injury + 18 h reoxygenation) are analyzed via ELISA (IL-1β, PPARγ) and qPCR (IL1B, TNFA). Co-treatment with PPARγ antagonists (e.g., T0070907) confirms pathway specificity .
Advanced Research Questions
Q. How to resolve contradictions in this compound's effects on autophagy across neuronal and microglial models?
In neurons, this compound suppresses autophagy (reduced autolysosomes, Becn1/Atg7 silencing), while in microglia, it normalizes mitochondrial dysfunction (BCL2 upregulation, metabolic activity restoration). Context-dependent PPARγ recruitment (partial vs. full coactivator binding) may explain these disparities .
Q. What methodological strategies address variability in PPARγ cofactor recruitment data?
TR-FRET assays quantify partial vs. full PPARγ activation (e.g., CBP vs. NCoR recruitment). This compound’s EC50 for coactivators (e.g., PGC1α) and IC50 for corepressors (e.g., NCoR) should be compared to full agonists like rosiglitazone to classify it as a selective PPARγ modulator (SPPARM) .
Q. How to optimize RNA extraction and qPCR protocols for low-abundance targets in microglial studies?
Increasing PCR cycles to 55 (vs. standard 40) improves detection limits for genes like IL10. However, geNorm/NormFinder analysis is essential to validate reference genes (ACTB preferred over GAPDH/HPRT). Include no-template and reverse-transcription controls to exclude contamination .
Q. Why do transcriptomic and proteomic data diverge in this compound’s regulation of inflammatory markers?
Discrepancies between IL1B mRNA (downregulated) and IL-1β protein (unchanged) may arise from post-transcriptional regulation (e.g., miRNA interference). Parallel ELISA and qPCR datasets with time-course analyses (e.g., 24 h vs. 48 h post-treatment) clarify kinetic disparities .
Q. Data Analysis & Reproducibility
Q. What statistical approaches validate this compound’s dose-dependent effects in preclinical models?
ANOVA with Newman-Keuls post hoc tests is standard. For small sample sizes (n=6–12), non-parametric tests (e.g., Kruskal-Wallis) are advised. Normalize data to % control ± SEM and report exact p-values (not thresholds) to enhance transparency .
Q. How to ensure reproducibility in this compound’s neuroprotection assays?
Predefine injury severity (e.g., 6 h hypoxia vs. ischemia) and batch-test compounds for stability. Publish raw data (absorbance/fluorescence units) and RIPA buffer lysis protocols to standardize protein extraction across labs .
Q. Ethical & Reporting Standards
Q. What guidelines govern this compound studies involving human-derived cells?
Adhere to institutional review boards (IRBs) for primary cell use (e.g., human adipocytes). Declare funding sources and conflicts of interest. For clinical nutrition studies, submit ethics documentation per cluster-specific EU templates (e.g., Horizon Europe’s clinical trial annexes) .
Q. How to structure manuscripts on this compound’s mechanisms for high-impact journals?
Follow Beilstein Journal guidelines: Limit main text to 5 compounds, with extended datasets in supplements. Use FINER criteria (Feasible, Novel, Ethical) to frame research questions and avoid redundant figure/table overlap .
Propriétés
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIJLWIVUCTHW-CPNJWEJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.